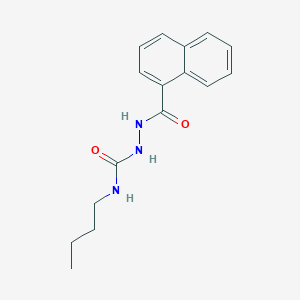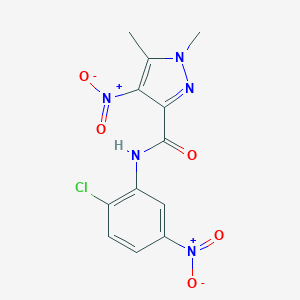
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is known for its unique structure, which includes a naphthoyl group attached to a hydrazinecarboxamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 1-naphthoyl chloride with N-butylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE can be compared with other similar compounds, such as:
N-butyl-2-(1-naphthoyl)hydrazinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-butyl-2-(1-naphthoyl)hydrazinecarbothioamide: Contains a thiocarboxamide group instead of a carboxamide group.
N-butyl-2-(1-naphthoyl)hydrazinecarboxaldehyde: Features an aldehyde group instead of a carboxamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34g/mol |
IUPAC Name |
1-butyl-3-(naphthalene-1-carbonylamino)urea |
InChI |
InChI=1S/C16H19N3O2/c1-2-3-11-17-16(21)19-18-15(20)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
OLPSAERDRXOHCD-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NNC(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCNC(=O)NNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(diethylamino)benzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445883.png)

![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B445887.png)
![N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445889.png)


![1-[(3-Chloro-6-fluoro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B445893.png)
![5-[(2-nitrophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B445896.png)


![2-(4-tert-butylphenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B445901.png)


![4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE](/img/structure/B445905.png)
